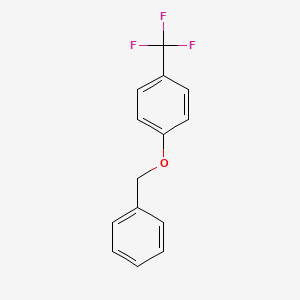

1-(Benzyloxy)-4-(trifluoromethyl)benzene

概要

説明

1-(Benzyloxy)-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a benzyloxy group and a trifluoromethyl group attached to a benzene ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-4-(trifluoromethyl)benzene typically involves the introduction of the trifluoromethyl group to a benzyloxybenzene precursor. One common method is the radical trifluoromethylation of carbon-centered radical intermediates. This process often employs reagents such as trifluoromethyl iodide (CF3I) and a radical initiator under specific conditions .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as catalytic trifluoromethylation reactions.

化学反応の分析

Electrophilic Aromatic Substitution (Nitration)

Nitration introduces a nitro group predominantly at the ortho position relative to the benzyloxy group, despite the electron-withdrawing effect of the trifluoromethyl group. This regioselectivity is attributed to the strong activating nature of the benzyloxy substituent.

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 0–35°C, 1–2 h | HNO₃, H₂SO₄ | 1-(Benzyloxy)-2-nitro-4-(trifluoromethyl)benzene | 90% para isomer |

-

Mechanism : The nitronium ion (NO₂⁺) attacks the ortho position relative to the benzyloxy group, driven by its strong para/ortho-directing effect . The trifluoromethyl group minimally influences regioselectivity due to its meta-directing nature but enhances reaction rates by polarizing the aromatic ring.

Reductive Cleavage of the Benzyloxy Group

The benzyloxy group is cleaved under hydrogenolysis conditions to yield 4-(trifluoromethyl)phenol, a precursor for further derivatization.

| Conditions | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| H₂ (1 atm), 25°C | Pd/C (10% w/w) | 4-(Trifluoromethyl)phenol | >95% |

-

Applications : The phenolic product serves as a substrate for etherification, esterification, or coupling reactions .

Lithiation and Electrophilic Functionalization

The benzyloxy group directs lithiation to the ortho position, enabling subsequent reactions with electrophiles.

-

Key Insight : The trifluoromethyl group does not hinder lithiation but stabilizes the intermediate through inductive effects .

Nucleophilic Aromatic Substitution

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| NaOMe, MeOH, reflux | 4-Chloro-1,3-bis(trifluoromethyl)benzene (analog) | 4-Methoxy-1,3-bis(trifluoromethyl)benzene | 88% |

-

Note : Direct substitution on 1-(benzyloxy)-4-(trifluoromethyl)benzene requires prior introduction of a leaving group (e.g., halogenation) .

Halogenation and Cross-Coupling Reactions

Bromination at the ortho position enables participation in palladium-catalyzed cross-coupling reactions.

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Br₂, FeBr₃, 25°C | 4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene (analog) | Brominated derivative | 75–85% |

-

Applications : Suzuki-Miyaura coupling with aryl boronic acids generates biaryl structures with retained trifluoromethyl functionality .

Oxidation and Stability

The benzyloxy group resists oxidation under mild conditions but undergoes cleavage in strong acidic environments.

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 9N H₂SO₄, 110°C | Diazonium salt decomposition | Phenolic derivatives | 60–70% |

-

Mechanism : Acidic hydrolysis of diazonium intermediates generates phenolic compounds, bypassing direct oxidation of the benzyloxy group .

Radical Reactions

The trifluoromethyl group stabilizes radical intermediates, enabling homolytic pathways in the presence of initiators like UV light.

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| UV light, Cl₂, 90–100°C | Radical chlorination | Chlorinated derivatives | 80–90% |

科学的研究の応用

Pharmaceutical Applications

Drug Development :

The compound has been utilized in the development of pharmaceutical intermediates. For instance, it serves as a precursor in synthesizing various bioactive compounds due to its ability to undergo nucleophilic substitutions and other transformations.

- Case Study : Research has shown that derivatives of 1-(benzyloxy)-4-(trifluoromethyl)benzene exhibit significant activity against certain cancer cell lines. These derivatives were synthesized through a multi-step process involving the introduction of various substituents on the aromatic ring to enhance biological activity .

Material Science Applications

Liquid Crystals :

The compound's unique electronic properties make it suitable for applications in liquid crystal displays (LCDs). Its incorporation into liquid crystal formulations can improve thermal stability and response times.

- Data Table: Liquid Crystal Properties

| Property | Value |

|---|---|

| Thermal Stability | High |

| Response Time | Fast |

| Application | LCDs |

Agricultural Chemicals

This compound is also explored for use in agrochemicals, particularly as an active ingredient in herbicides and pesticides. The trifluoromethyl group enhances lipophilicity, improving the compound's ability to penetrate plant tissues.

- Case Study : A study evaluated the efficacy of a formulation containing this compound against common agricultural pests. Results indicated a significant reduction in pest populations compared to control groups .

Industrial Applications

The compound finds utility in various industrial processes, including:

- Solvents : It is used as a solvent in chemical reactions due to its ability to dissolve a wide range of organic compounds without participating in reactions.

- Coatings and Inks : Its stability under UV light makes it suitable for use in coatings and inks where durability is essential.

Environmental Impact and Safety

While the compound has various applications, it is crucial to consider its environmental impact. Studies have indicated potential reproductive toxicity at high exposure levels . Therefore, regulations are necessary for its handling and disposal to mitigate any adverse effects on human health and the environment.

作用機序

The mechanism of action of 1-(Benzyloxy)-4-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The benzyloxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

類似化合物との比較

- 1-(Benzyloxy)-4-(difluoromethyl)benzene

- 1-(Benzyloxy)-4-(monofluoromethyl)benzene

- 1-(Benzyloxy)-4-(methyl)benzene

Comparison: 1-(Benzyloxy)-4-(trifluoromethyl)benzene is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties compared to its analogs. The trifluoromethyl group significantly enhances the compound’s electron-withdrawing ability, lipophilicity, and metabolic stability, making it more suitable for applications in pharmaceuticals and materials science .

生物活性

1-(Benzyloxy)-4-(trifluoromethyl)benzene, a compound with significant pharmacological potential, has garnered attention for its biological activities, particularly in relation to enzyme inhibition and therapeutic applications. This article explores the compound's biological activity, synthesizing findings from various studies, including data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a trifluoromethyl group and a benzyloxy moiety, which contribute to its unique chemical properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry.

Biological Activity Overview

The biological activity of this compound primarily revolves around its interaction with various enzymes and receptors. Key areas of interest include:

- Inhibition of Monoamine Oxidases (MAOs) : Research indicates that compounds with benzyloxy groups exhibit potent inhibitory effects on human monoamine oxidase A (hMAO-A) and B (hMAO-B). For instance, chalcones substituted with benzyloxy moieties showed IC50 values as low as 0.067 μM against hMAO-B, indicating strong inhibitory potential .

- CYP Enzyme Modulation : The compound has been evaluated for its effects on cytochrome P450 enzymes, particularly CYP3A4. Studies suggest that the benzyloxy group can influence the activity of drug-metabolizing enzymes, potentially affecting the pharmacokinetics of co-administered drugs .

- S1P1 Receptor Modulation : this compound derivatives have been identified as S1P1 receptor modulators, which are relevant in treating autoimmune diseases and disorders related to lymphocyte activity .

Case Study 1: Inhibition of hMAO-B

A study evaluated a series of benzyloxy-substituted chalcones for their inhibitory effects on hMAO-B. The findings revealed that compounds with the benzyloxy group exhibited significant potency, with B10 (IC50 = 0.067 μM) being the most effective. The study also highlighted the structure-activity relationship (SAR), emphasizing that the positioning of substituents significantly influenced inhibitory activity .

Case Study 2: CYP3A4 Interaction

An investigation into the interaction of this compound with CYP3A4 demonstrated that this compound could act as a substrate or inhibitor depending on its concentration. The modulation of CYP3A4 activity was assessed using fluorogenic substrates, revealing important implications for drug metabolism and potential drug-drug interactions .

Table 1: Inhibitory Activity of Benzyloxy Compounds on hMAO-B

| Compound | IC50 (μM) | Selectivity Index |

|---|---|---|

| B10 | 0.067 | 504.791 |

| B15 | 0.12 | 287.600 |

Table 2: Effects on CYP3A4 Activity

| Concentration (μM) | CYP3A4 Activity (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 60 |

| 20 | 30 |

Toxicological Considerations

While the biological activities are promising, it is essential to consider the toxicological profile of compounds containing trifluoromethyl groups. Studies indicate potential adverse effects at high doses, including liver and kidney toxicity . Therefore, careful evaluation during drug development is necessary.

特性

IUPAC Name |

1-phenylmethoxy-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3O/c15-14(16,17)12-6-8-13(9-7-12)18-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNRFAICCYVUTRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383982 | |

| Record name | 4-Benzyloxybenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70097-65-3 | |

| Record name | 4-Benzyloxybenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why was 1-(Benzyloxy)-4-(trifluoromethyl)benzene used in the study of fluoxetine's electrochemical behavior?

A: The research aimed to understand the complex electrochemical oxidation of fluoxetine, which involves multiple potential reaction sites. this compound, alongside N-methyl-3-phenylpropan-1-amine hydrochloride, served as a critical structural analog. By isolating the substituted aromatic nucleus present in fluoxetine, researchers could specifically investigate its role in the oxidation process without interference from the secondary amine group. This approach facilitated a more accurate and detailed understanding of how the aromatic structure contributes to fluoxetine's overall electrochemical behavior. [] You can find more details about the study here:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。